Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate
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Overview
Description
“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 198.65 .Scientific Research Applications
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents: A series of novel compounds including Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate analogs were synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines. Certain compounds exhibited potent growth inhibition, specifically against melanoma and ovarian cancer cells, suggesting their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Pharmacological Activity
- Synthesis and Structure of Imidazoline Derivatives: A study on the synthesis and structure of 1-(4-chlorophenyl)-2-aminoimidazoline-2 revealed that compounds bearing the 1-aryl substituent, including the 4-chlorophenyl variant, have significant central activity, notably in antinociceptive and serotonergic effects (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Antimicrobial and Antifungal Applications
Synthesis and Molecular Docking for Antimicrobial Agents
The synthesis of novel biologically potent heterocyclic compounds, including those with a 4-chlorophenyl component, showed promising results against pathogenic strains in antimicrobial and antifungal activities. Molecular docking studies supported their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
New Antifungal Compounds
A novel potential antifungal compound incorporating the 4-chlorophenyl component was synthesized and characterized. The compound exhibited poor solubility in buffer solutions but better solubility in alcohols, with implications for its use in biological media (Volkova, Levshin, & Perlovich, 2020).
Structural Characterization and Synthesis
Preparation and Structural Characterization
A related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and its structure confirmed through various spectroanalytical techniques (Yan Shuang-hu, 2014).
Synthesis and Structure of Uracil Derivatives
The synthesis and structural analysis of uracil derivatives, including Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, were conducted, providing valuable insights into their crystal structures and interactions (Yao, Yi, Zhou, & Xiong, 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-11(17)7-6-10-12(18)16(13(19)15-10)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEINRBGCAXDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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